N,5-dimethyl-N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)pyrimidin-2-amine
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Overview
Description
N,5-dimethyl-N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)pyrimidin-2-amine is a complex organic compound that features a unique combination of pyrimidine, piperidine, and thieno[3,2-c]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The intermediate compounds are then subjected to further reactions, including the formation of β-keto amides and subsequent cyclization to yield the desired thienopyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, toluene, dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N,5-dimethyl-N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their potential as CDK2 inhibitors and anticancer agents.
Indole derivatives: These compounds have a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
N,5-dimethyl-N-(1-{thieno[3,2-c]pyridin-4-yl}piperidin-3-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C18H21N5S |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
N,5-dimethyl-N-(1-thieno[3,2-c]pyridin-4-ylpiperidin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H21N5S/c1-13-10-20-18(21-11-13)22(2)14-4-3-8-23(12-14)17-15-6-9-24-16(15)5-7-19-17/h5-7,9-11,14H,3-4,8,12H2,1-2H3 |
InChI Key |
XVPJNYOGQXGCRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=CC4=C3C=CS4 |
Origin of Product |
United States |
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